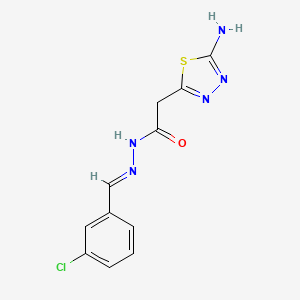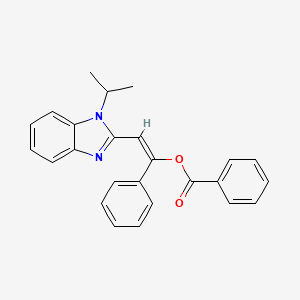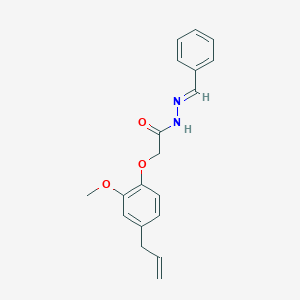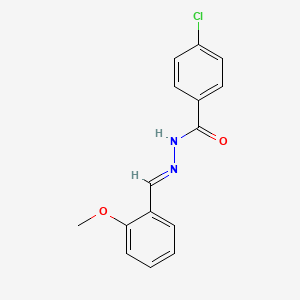![molecular formula C15H20N6 B3868492 benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3868492.png)
benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone
Overview
Description
Benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone, also known as BPDH, is a synthetic compound that has been studied for its potential applications in scientific research. BPDH is a yellow crystalline solid that is soluble in water and organic solvents. It is a derivative of pyrimidine and hydrazone, which are both important chemical classes for drug development.
Mechanism of Action
The mechanism of action of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides, which are essential for cell division and growth. This leads to the induction of apoptosis in cancer cells. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, this compound prevents the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. This compound has been shown to induce cell cycle arrest in cancer cells, which prevents their proliferation. It also induces the production of reactive oxygen species (ROS), which are toxic to cancer cells. This compound has been shown to have synergistic effects with other anti-cancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One advantage of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone is its potential selectivity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. Another advantage is its stability in biological fluids, which makes it suitable for in vivo studies. One limitation of this compound is its low solubility in water, which can affect its bioavailability. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for the study of benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone. One direction is the development of new synthetic methods for this compound and its derivatives, which could improve its solubility and bioavailability. Another direction is the study of its potential use in combination with other anti-cancer agents, which could enhance its therapeutic efficacy. Further studies are needed to determine its safety and efficacy in humans, and to develop new formulations for its clinical use. This compound also has potential applications in other fields of research, such as photodynamic therapy and imaging.
Scientific Research Applications
Benzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone has been studied for its potential applications in scientific research, particularly in the field of cancer therapy. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to support their growth. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light and a photosensitizing agent to kill cancer cells.
properties
IUPAC Name |
6-N-[(Z)-benzylideneamino]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-20(2)14-10-13(17-15(18-14)21(3)4)19-16-11-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,17,18,19)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGLINRJTWKNDT-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)NN=CC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=C1)N/N=C\C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl benzoate](/img/structure/B3868421.png)
![4-bromobenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3868423.png)

![N-(4-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3868435.png)
![3-[(diethylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3868445.png)
![3-[(2,4-dichlorobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B3868451.png)
![N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3868469.png)
![2-pentyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B3868486.png)

![4-{2-[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3868498.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3868509.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868517.png)